4-(Prop-2-en-1-yl)aniline

Description

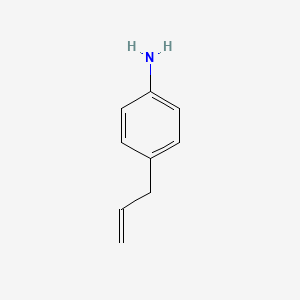

4-(Prop-2-en-1-yl)aniline (CAS: 1962-08-9) is an aromatic amine derivative with a propenyl (allyl) substituent at the para position of the aniline ring. Its molecular formula is C₉H₁₁N (molecular weight: 133.19), and it features a reactive primary amine group and a conjugated allyl moiety . This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functionality, enabling applications in polymerization, ligand design, and drug development .

Properties

IUPAC Name |

4-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVBBMYNIDBVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623953 | |

| Record name | 4-(Prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32704-23-7 | |

| Record name | 4-(2-Propen-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32704-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Prop-2-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to facilitate the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-en-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

4-(Prop-2-en-1-yl)aniline serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to form new carbon-carbon bonds makes it useful in creating various derivatives and polymers. For example, it can be utilized in the synthesis of substituted anilines through electrophilic substitution reactions, which are essential in developing pharmaceuticals and agrochemicals.

Biochemical Studies

The compound plays a significant role in biochemical assays due to its interactions with enzymes and proteins. It is particularly noted for its use in studying enzyme kinetics and mechanisms. For instance, it has been employed as a substrate in aminomethylation reactions catalyzed by pseudoephedrine, leading to the formation of optically pure amino keto ethers .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain aniline derivatives possess significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents . The presence of the prop-2-en-1-yl group enhances lipophilicity and membrane permeability, which may contribute to increased antimicrobial efficacy.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . This property suggests potential applications in cancer therapy.

Dye and Pigment Production

This compound is utilized in producing dyes and pigments due to its ability to undergo various chemical transformations, including oxidation and reduction reactions. These transformations allow for the development of colorants with specific properties suitable for industrial applications .

Polymer Chemistry

The compound is also explored in polymer chemistry for modifying aniline monomers, allowing researchers to study the effects of substituents on polymer properties. This application is crucial for developing new materials with tailored characteristics .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various derivatives of this compound evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like penicillin .

Case Study 2: Cancer Cell Apoptosis Induction

In another investigation, researchers treated several cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis rates, attributed to ROS generation and subsequent oxidative stress within the cells .

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)aniline involves its interaction with various molecular targets. The prop-2-en-1-yl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and binding affinity. The benzene ring allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

4-(Prop-2-ynyloxy)aniline

- Structure : Contains a propargyloxy group (–O–C≡CH) instead of a propenyl group.

- Molecular Formula: C₉H₉NO (average mass: 147.177) .

- Key Differences :

- The propargyloxy group introduces electron-withdrawing effects via the oxygen atom and triple bond, reducing the electron density on the aromatic ring compared to the electron-donating allyl group in 4-(Prop-2-en-1-yl)aniline.

- Higher polarity due to the oxygen atom, leading to distinct solubility and reactivity profiles .

- Applications : Used in click chemistry and as a precursor for heterocyclic compounds .

4-Methyl-N,N-(prop-2-yn-1-yl)aniline

- Structure : Features a propargyl group attached to the amine nitrogen and a methyl substituent on the aromatic ring.

- Key Differences :

4-(Prop-1-en-2-yl)aniline

- Structure : Isomeric form with the double bond at C1–C2 (allyl group: CH₂–C=CH₂).

- Molecular Formula : C₉H₁₁N (same as the target compound) .

- Key Differences :

Physicochemical Properties and Reactivity

| Property | This compound | 4-(Prop-2-ynyloxy)aniline | 4-Methyl-N,N-(prop-2-yn-1-yl)aniline |

|---|---|---|---|

| Molecular Weight | 133.19 | 147.177 | 159.23 (estimated) |

| Functional Groups | –NH₂, –CH₂CH=CH₂ | –NH₂, –O–C≡CH | –N(CH₂C≡CH)₂, –CH₃ |

| Polarity | Moderate | High | Low (tertiary amine) |

| Reactivity | Electrophilic substitution, allylic reactions | Click chemistry, nucleophilic aromatic substitution | Alkyne-based cycloadditions |

- Stability : The allyl group in this compound confers susceptibility to oxidation and polymerization, whereas propargyl derivatives (e.g., 4-(Prop-2-ynyloxy)aniline) exhibit higher thermal stability due to sp-hybridized carbons .

- Synthesis: this compound is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling . Propargyl derivatives often employ Sonogashira coupling or nucleophilic substitution .

Crystallographic and Computational Studies

- Crystal Structures: Derivatives such as 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline (C₂₂H₂₄N₄O) exhibit monoclinic lattices (space group P2₁/c) with intermolecular C–H⋯H interactions .

- Software Tools : Structures are refined using SHELXL (R-factor: 0.068) and visualized via ORTEP-3 .

Biological Activity

4-(Prop-2-en-1-yl)aniline, also known as p-(prop-2-en-1-yl)aniline, is an organic compound characterized by a prop-2-en-1-yl substituent attached to an aniline structure. Its molecular formula is . The compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzene ring with an amino group () and a prop-2-en-1-yl group (). The presence of the double bond in the prop-2-en-1-yl group contributes to its reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound reveals several important findings:

Antimicrobial Activity

Studies have shown that derivatives of aniline compounds, including this compound, exhibit antimicrobial properties. For example, a study indicated that certain aniline derivatives possess significant antibacterial activity against various strains of bacteria. The presence of the prop-2-en-1-yl group may enhance this activity due to increased lipophilicity and membrane permeability .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in vitro. A case study demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Reactive Oxygen Species Generation : The compound has been shown to produce ROS, which can damage cellular components and trigger apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation or survival pathways .

Case Studies

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Efficacy : A study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the bacterial strain .

Bacterial Strain MIC (µg/mL) E. coli 64 S. aureus 32 P. aeruginosa 128 -

Cytotoxicity Assay : In a cytotoxicity assay using MTT, this compound showed IC50 values indicating significant cytotoxic effects on human cancer cell lines:

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(Prop-2-en-1-yl)aniline, and how are reaction conditions optimized?

this compound can be synthesized via propargylation of aniline derivatives. A method described for analogous compounds involves condensation of α-bromoacetophenones with thioureas in ethanol under reflux, followed by purification via column chromatography . Critical parameters include reaction temperature (70–80°C), solvent polarity, and stoichiometric control of the bromo-substituted precursor. Monitoring by thin-layer chromatography (TLC) and characterization via HRMS (high-resolution mass spectrometry) ensures product purity and structural confirmation .

Q. How is the molecular structure of this compound derivatives validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, a related compound (C22H24N4O) was analyzed using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement via SHELXL (using full-matrix least-squares on F²) achieved R1 = 0.068 and wR2 = 0.217, with anisotropic displacement parameters for non-H atoms . Hydrogen bonding and π-π interactions are mapped using ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify allyl proton coupling patterns (e.g., δ 5.2–5.8 ppm for vinyl protons) and confirm substitution on the aniline ring.

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C allyl stretch) are diagnostic.

- UV-Vis : Conjugation between the allyl group and aromatic ring results in absorbance maxima near 270–300 nm, useful for monitoring electronic transitions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry for allyl-substituted anilines?

Disorder in allyl group positioning (e.g., partial occupancy ratios of 0.714:0.286 in a triazole derivative ) can arise from dynamic conformational flexibility. Refinement using SHELXL with constraints for H-atom positions and isotropic displacement parameters mitigates overfitting. Residual electron density maps (Δρmax/Δρmin < ±0.20 e Å⁻³) validate model accuracy . For conflicting bond-angle data, statistical analysis of variance-covariance matrices and comparison with analogous structures (e.g., C–H⋯H interactions in related Schiff bases ) provide benchmarks.

Q. What computational strategies predict the reactivity of the allyl group in electrophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model charge distribution and frontier molecular orbitals. For example, docking studies of allyl-thiazole derivatives with angiotensin II receptors (PDB ID: 3R8A) revealed that the allyl group’s electron-rich π-system facilitates hydrogen bonding and van der Waals interactions, rationalizing its role in ligand-receptor binding . Molecular dynamics (MD) simulations further assess conformational stability under physiological conditions.

Q. How do solvent and temperature affect the regioselectivity of allyl-substituted aniline derivatives in cyclization reactions?

In the synthesis of quinoxalines from N-propargyl anilines, polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) favor 6-endo-dig cyclization via coordination of Lewis acids (e.g., InCl₃). Kinetic vs. thermodynamic control is evaluated by varying reaction duration and monitoring intermediates via LC-MS . Contrasting results under microwave irradiation (reduced reaction time but lower yield) highlight the need for optimization studies.

Q. What methodologies address discrepancies in crystallographic refinement parameters for disordered structures?

For disordered allyl groups, split-atom models with occupancy refinement (e.g., using SHELXL’s PART instruction) improve accuracy. Constraints on bond distances and angles (e.g., C–C = 1.50 Å for allyl chains) reduce overparameterization. Validation tools like PLATON’s ADDSYM check for missed symmetry, while R1/wR2 convergence (<5% difference) ensures reliability .

Q. How are anisotropic displacement parameters (ADPs) interpreted in the context of molecular flexibility?

ADPs (e.g., Ueq = 0.05–0.10 Ų for aromatic carbons vs. 0.15–0.20 Ų for allyl groups ) reflect thermal motion or static disorder. Comparative analysis with temperature-dependent crystallography (e.g., data collected at 100 K vs. 296 K ) distinguishes dynamic motion from structural disorder.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic data for similar derivatives?

Systematic comparison of unit cell parameters (e.g., a = 5.5885 Å vs. 5.6000 Å in isostructural compounds ) and hydrogen-bonding patterns identifies experimental artifacts (e.g., crystal packing effects). Meta-analysis using the Cambridge Structural Database (CSD) validates outliers. For refinement discrepancies, cross-validation with independent software (e.g., Olex2 vs. SHELXTL) ensures methodological consistency .

Q. What strategies resolve contradictions in pharmacological activity data for allyl-aniline derivatives?

Compounds with identical core structures but varying substituents (e.g., 4-methoxyphenyl vs. 4-bromophenyl ) may show divergent antihypertensive effects due to steric/electronic modulation. Dose-response studies (IC50/EC50 curves) and in vivo pharmacokinetic profiling (e.g., bioavailability, half-life) clarify structure-activity relationships (SARs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.